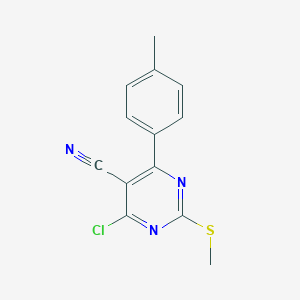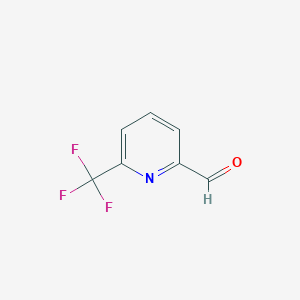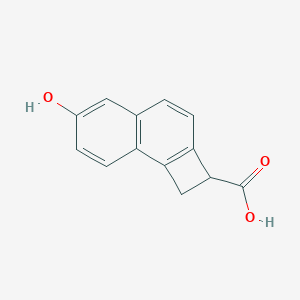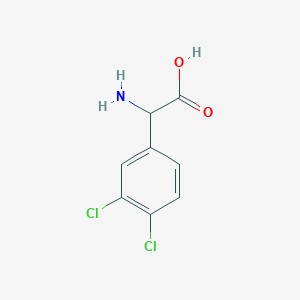
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-, also known as IQ-1S, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications such as cancer research, drug discovery, and neuroscience.
Mécanisme D'action
The mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and survival. Specifically, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been shown to inhibit the activity of the protein IQGAP1, which is involved in cell migration and proliferation.
Biochemical and Physiological Effects:
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. Additionally, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been shown to modulate the activity of certain neurotransmitters in the brain, leading to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- in lab experiments is its high purity and yield, which allows for consistent and reproducible results. Additionally, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-. One area of interest is the development of new therapeutics based on the structure of 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)-. Additionally, further studies are needed to fully understand the mechanism of action of 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- and its potential use in treating various diseases. Furthermore, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- could be used in combination with other compounds to enhance its therapeutic potential.
Méthodes De Synthèse
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- can be synthesized through a multi-step process that involves the reaction of 2-methyl-6-(4-methylphenyl)indan-1-one with ammonium acetate, followed by cyclization and oxidation. This method has been reported to yield the compound with high purity and yield.
Applications De Recherche Scientifique
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been studied for its potential use in drug discovery, with researchers identifying it as a potential lead compound for the development of new therapeutics. Furthermore, 7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- has been used in neuroscience research, with studies demonstrating its ability to modulate neuronal activity.
Propriétés
Numéro CAS |
125811-76-9 |
|---|---|
Nom du produit |
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- |
Formule moléculaire |
C24H17NO |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-methyl-6-(4-methylphenyl)indeno[2,1-c]quinolin-7-one |
InChI |
InChI=1S/C24H17NO/c1-14-7-10-16(11-8-14)23-22-21(17-5-3-4-6-18(17)24(22)26)19-13-15(2)9-12-20(19)25-23/h3-13H,1-2H3 |
Clé InChI |
VJKPOJIQJWTIGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C4=C2C(=O)C5=CC=CC=C54 |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C4=C2C(=O)C5=CC=CC=C54 |
Autres numéros CAS |
125811-76-9 |
Synonymes |
7H-Indeno(2,1-c)quinolin-7-one, 2-methyl-6-(4-methylphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















